molecular formula C12H18ClN5O2 B2615899 Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate CAS No. 2377031-14-4

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate

Cat. No.: B2615899
CAS No.: 2377031-14-4
M. Wt: 299.76
InChI Key: RBJCJKPYYUQIQZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate (CAS: 2377031-94-0) is a pyrrolidine-triazine hybrid compound characterized by a central pyrrolidine ring substituted with a tert-butyl carboxylate group and a 4-chloro-1,3,5-triazinylamino moiety. With a molecular weight of 313.8 g/mol and a purity ≥95%, it is primarily utilized in research settings for synthetic and medicinal chemistry applications, particularly as a building block for heterocyclic compounds .

Properties

IUPAC Name

tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN5O2/c1-12(2,3)20-11(19)18-5-4-8(6-18)16-10-15-7-14-9(13)17-10/h7-8H,4-6H2,1-3H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJCJKPYYUQIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 4-chloro-1,3,5-triazine-2-amine. The reaction is carried out under controlled conditions, often using a base such as sodium carbonate in a solvent mixture like dioxane and water . The reaction temperature is maintained between 70-80°C to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction parameters and can lead to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of substitution reactions involving this compound are typically derivatives where the chlorine atom is replaced by another functional group, such as an amine or thiol .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents/Modifications Key Differences Potential Implications
This compound 4-chloro-triazine, tert-butyl carboxylate, pyrrolidine backbone Baseline compound; limited commercial availability Restricted to exploratory synthesis; potential instability due to chloro-triazine.
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate Fluoropyridine, benzyl group, tert-butyldimethylsilyloxy (TBS) protection Enhanced steric bulk and lipophilicity from TBS/benzyl groups; fluoropyridine Improved metabolic stability; suited for drug delivery systems.
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Hydroxymethyl-pyrrolidine, dual carboxylate groups, fluoropyridine Polar hydroxymethyl group; dual ester functionalities Higher solubility in aqueous media; potential for bifunctional ligand design.

Reactivity and Functional Group Analysis

  • Triazine vs. Pyridine Cores : The 1,3,5-triazine core in the target compound is more electrophilic than pyridine derivatives, enabling nucleophilic substitution reactions (e.g., displacement of the chloro group with amines or thiols) . Pyridine analogues (e.g., fluoropyridines in Table 1) exhibit milder reactivity, favoring coupling reactions or hydrogen bonding interactions .
  • Protecting Groups : The tert-butyl carboxylate in the target compound provides steric protection for the pyrrolidine nitrogen, whereas analogues with TBS or hydroxymethyl groups (Table 1) balance lipophilicity and hydrolytic stability .
  • Chloro Substituent : The 4-chloro group on the triazine ring enhances electrophilicity but may contribute to instability under basic or nucleophilic conditions compared to fluorine-substituted pyridines .

Biological Activity

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate is a synthetic compound that has attracted considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

Synthesis and Structure

The synthesis of this compound typically involves a multi-step process. The starting materials include piperidine derivatives and 4-chloro-1,3,5-triazine. A common synthetic route is as follows:

  • Preparation of the Pyrrolidine Ring :
    • React piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate.
  • Formation of the Final Product :
    • The intermediate is then reacted with 4-chloro-1,3,5-triazine in an organic solvent such as dichloromethane or acetonitrile in the presence of a base like triethylamine to yield the final compound.

The biological activities of this compound are primarily attributed to its triazine moiety, which is known for diverse biological interactions. The compound has shown potential in various therapeutic areas:

  • Antimicrobial Activity :
    • Studies indicate that triazine derivatives exhibit antimicrobial properties. The presence of the chloro group enhances the activity against certain bacterial strains.
  • Anticancer Properties :
    • Research has demonstrated that compounds with triazine structures can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have shown effectiveness against several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and inflammation.

Case Studies and Research Findings

Recent studies have explored the biological activity of triazine derivatives similar to this compound:

StudyFocusFindings
Sayed et al. (2019)Anticancer ActivityCertain derivatives showed significant cytotoxicity against HepG2 liver carcinoma cells .
MDPI Review (2022)Antimicrobial PropertiesHighlighted the effectiveness of triazine compounds against various bacterial strains .
Benchchem AnalysisEnzyme InhibitionIdentified potential inhibitory effects on key metabolic enzymes linked to cancer progression.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in medicinal chemistry:

  • Drug Development :
    • It is utilized in synthesizing novel pharmaceutical agents targeting specific receptors or enzymes related to disease pathways.
  • Research Tools :
    • The compound is employed in biochemical studies to elucidate metabolic pathways and interactions involving triazine derivatives.

Q & A

Basic Research Questions

Q. What are the key structural features and molecular properties of tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate?

  • The compound contains a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 4-chloro-1,3,5-triazinylamino moiety. Its molecular formula is C₁₃H₂₁ClN₄O₂ , with a molecular weight of 312.80 (based on Enamine Ltd's catalog data). The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps .
  • Key characterization methods :

  • NMR spectroscopy : To confirm substitution patterns and regiochemistry.
  • Mass spectrometry : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).
  • X-ray crystallography : For absolute configuration determination using programs like SHELX .

Q. What are reliable synthetic routes for this compound?

  • A common method involves coupling 4-chloro-1,3,5-triazine derivatives with Boc-protected pyrrolidine amines. For example:

  • React tert-butyl 3-aminopyrrolidine-1-carboxylate with 4-chloro-1,3,5-triazine in dichloromethane (DCM) at 0–20°C, using triethylamine (TEA) as a base and DMAP as a catalyst .
  • Purify via silica gel column chromatography (eluent: ethyl acetate/hexane gradient) .
    • Yield optimization : Monitor reaction progress with TLC and adjust stoichiometry (e.g., 1.2 equivalents of triazine to ensure complete amine coupling) .

Q. How can purity and stability be assessed during storage?

  • Purity analysis : Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times against standards.
  • Stability : Store under inert gas (N₂ or Ar) at –20°C to prevent Boc-group hydrolysis. Conduct periodic NMR checks for degradation (e.g., free amine formation) .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for this compound?

  • Issue : Discrepancies in unit cell parameters or thermal motion may arise from twinning or poor crystal quality.
  • Solution :

  • Use SHELXL for refinement, applying TWIN and BASF commands to model twinning .
  • Validate hydrogen bonding and π-stacking interactions with Mercury software (CCDC) to ensure structural consistency.
    • Example : If residual electron density >1 e⁻/ų persists, re-examine solvent masking or apply disorder modeling .

Q. What strategies improve regioselectivity in triazine coupling reactions?

  • Challenge : Competing reactions at triazine C2/C4 positions due to similar electronic environments.
  • Approach :

  • Use steric directing groups (e.g., bulky Boc-protected amines) to favor substitution at the less hindered position .
  • Employ low-temperature conditions (0°C) to slow reaction kinetics and enhance selectivity .
    • Validation : Compare reaction outcomes via LC-MS and 2D NMR (e.g., NOESY for spatial proximity analysis).

Q. How to address low yields in scaled-up synthesis?

  • Root cause : Inefficient mixing or exothermicity in larger batches.
  • Mitigation :

  • Use a jacketed reactor for temperature control (maintain ≤20°C during triazine addition).
  • Optimize solvent polarity (e.g., switch from DCM to THF for better solubility at scale) .
    • Post-reaction : Implement a recrystallization step (e.g., using tert-butyl methyl ether) to improve purity without column chromatography .

Q. How to analyze stereochemical outcomes in derivatives of this compound?

  • Chiral centers : The pyrrolidine ring may adopt specific conformations (e.g., endo vs. exo).
  • Methods :

  • VCD (Vibrational Circular Dichroism) : Assign absolute configuration by comparing experimental and computed spectra.
  • X-ray crystallography : Resolve enantiomeric purity using anomalous dispersion effects (e.g., Cu-Kα radiation) .
    • Case study : For tert-butyl (3R)-3-substituted derivatives, confirm stereochemistry via Mosher ester analysis .

Data Contradiction Analysis

Discrepancies in reported melting points or solubility data

  • Possible causes :

  • Polymorphism (e.g., amorphous vs. crystalline forms).
  • Residual solvents affecting thermal properties.
    • Resolution :
  • Perform DSC (Differential Scanning Calorimetry) to identify polymorph transitions.
  • Use Karl Fischer titration to quantify residual water/solvents .

Conflicting bioactivity results in SAR studies

  • Example : Inconsistent IC₅₀ values in enzyme inhibition assays.
  • Troubleshooting :

  • Verify compound integrity post-dissolution (e.g., check for Boc deprotection in DMSO stock solutions via LC-MS).
  • Standardize assay conditions (e.g., buffer pH, incubation time) to minimize variability .

Methodological Best Practices

  • Safety : Follow GHS guidelines (P201, P210) for handling chlorinated triazines and Boc-protected amines .
  • Data reporting : Include crystallographic CIF files, NMR peak assignments, and HPLC chromatograms in supplementary materials.

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